4'-Methoxy-biphenyl-2-methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methoxyphenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQMEWOHGEUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 4'-Methoxy-biphenyl-2-methanamine Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry Applications
Executive Summary & Chemical Space Analysis
4'-Methoxy-biphenyl-2-methanamine (also designated as (4'-methoxy[1,1'-biphenyl]-2-yl)methanamine) represents a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the development of "atypical" Dopamine Transporter (DAT) inhibitors and has emerged as a key fragment in the design of Deubiquitinase (USP1/UAF1) inhibitors.
Structurally, the molecule combines a rigid biphenyl core with a flexible, nucleophilic aminomethyl arm positioned ortho to the biaryl axis. This specific geometry creates a unique chemical space:
-
Conformational Restriction: The ortho-substitution forces the two phenyl rings into a twisted conformation (dihedral angle ~45-60°), preventing coplanarity and creating a distinct 3D hydrophobic volume.
-
Electronic Push-Pull: The 4'-methoxy group acts as a pi-donor (resonance), increasing electron density on the distal ring, while the primary amine serves as a crucial hydrogen bond donor/acceptor in the enzyme active site.
-
Lipophilic Balance: The biphenyl core provides significant hydrophobic interaction potential (π-π stacking), balanced by the polar amine headgroup (cLogP ~ 2.8), making it CNS-active and membrane permeable.
Synthesis Protocol: A Self-Validating Workflow
The most robust route to access high-purity 4'-Methoxy-biphenyl-2-methanamine is via a Suzuki-Miyaura Cross-Coupling followed by a Nitrile Reduction . This pathway avoids the over-alkylation often seen in direct amination and provides a shelf-stable nitrile intermediate.
Phase 1: Construction of the Biaryl Core
Reaction: Suzuki Coupling of 2-Bromobenzonitrile and 4-Methoxyphenylboronic acid.
Reagents:
-
2-Bromobenzonitrile (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol:
-
Degassing (Critical): Charge a reaction flask with 1,4-dioxane and water. Sparge with Argon for 20 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts and stalled conversion.
-
Addition: Add 2-Bromobenzonitrile, boronic acid, and K₂CO₃. Add Pd(PPh₃)₄ last under a positive stream of Argon.
-
Reflux: Heat the mixture to 100°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 8:1). The nitrile product is less polar than the boronic acid but more polar than the bromide.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH or flash chromatography (0-10% EtOAc in Hexanes) to yield 4'-methoxy-[1,1'-biphenyl]-2-carbonitrile .
Phase 2: Reduction to the Primary Amine
Reaction: Hydride reduction of the nitrile.
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) - Use 1M solution in THF for safety.
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Activation: Cool the LiAlH₄ solution to 0°C under N₂.
-
Addition: Dissolve the nitrile intermediate in anhydrous THF and add dropwise to the hydride solution. Causality: Exothermic reaction; dropwise addition prevents thermal runaway and ensures selectivity.
-
Reflux: Warm to RT, then reflux (65°C) for 3 hours to ensure complete reduction of the C≡N triple bond.
-
Fieser Quench (Self-Validating Step):
-
Cool to 0°C.
-
Add water (n mL, where n = grams of LiAlH₄ used).
-
Add 15% NaOH (n mL).
-
Add water (3n mL).
-
Result: This specific ratio produces a granular, white precipitate that filters easily, trapping aluminum salts and releasing the free amine.
-
-
Isolation: Filter, dry (Na₂SO₄), and concentrate. The resulting oil can be converted to the HCl salt (using 4M HCl in Dioxane) for long-term storage as a white solid.
Visualization: Synthesis & Logic Flow
Caption: Step-by-step synthesis workflow highlighting reagents and critical quality control points.
Medicinal Chemistry Applications
Case Study A: Atypical Dopamine Transporter (DAT) Inhibitors
The 4'-Methoxy-biphenyl-2-methanamine scaffold is a bioisostere of the diphenylmethyl moiety found in GBR-12909.
-
Mechanism: The biphenyl group occupies the S1 hydrophobic pocket of the DAT. The ortho-methanamine linker orients the rest of the molecule (often a piperazine or sulfinyl chain) towards the extracellular vestibule (S2 site).
-
SAR Insight: The 4'-methoxy group enhances affinity via electronic donation, while the 2-position substitution creates a "kink" that differentiates these inhibitors from cocaine-like compounds, leading to an "atypical" profile with lower abuse potential.
Case Study B: USP1/UAF1 Deubiquitinase Inhibitors
In the development of inhibitors like ML323, benzylamine derivatives are crucial.
-
Mechanism: The primary amine forms a salt bridge with acidic residues (Asp/Glu) in the USP1 catalytic cleft.
-
SAR Insight: The biphenyl extension provides additional van der Waals contacts in the distal ubiquitin-binding channel, significantly improving potency (IC50 < 100 nM) compared to simple phenyl-methanamine analogs.
Quantitative Data Summary
| Parameter | Value / Property | Relevance |
| Molecular Weight | 213.28 g/mol | Fragment-like, allows for significant elaboration. |
| cLogP | ~2.8 | Good CNS penetration potential. |
| H-Bond Donors | 2 (Primary Amine) | Critical for active site anchoring. |
| H-Bond Acceptors | 2 (Amine + Methoxy) | Interaction with backbone amides. |
| pKa (Amine) | ~9.5 | Protonated at physiological pH (Cationic interaction). |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
References
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors. Source: Journal of Medicinal Chemistry (PubMed Central) URL:[Link]
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Source: Journal of Organic Chemistry (PubMed) URL:[Link]
-
Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands. Source: Molecules (MDPI) URL:[Link]
Safety data sheet (SDS) and hazard identification for 4'-Methoxy-biphenyl-2-methanamine
An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Identification for 4'-Methoxy-biphenyl-2-methanamine
Introduction: Navigating the Safety Profile of a Novel Biphenyl Derivative
This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. As a Senior Application Scientist, my objective is not to present a definitive SDS, but to provide a robust, predictive hazard assessment based on the principles of chemical analogy and structure-activity relationships. We will deconstruct the molecule into its core components—the biphenyl system and the aminomethyl group—and analyze the known hazards of analogous compounds to construct a reliable safety framework. This approach empowers researchers to handle 4'-Methoxy-biphenyl-2-methanamine with a high degree of caution and informed foresight, ensuring both personal safety and experimental integrity.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step in a thorough safety assessment. Below is the chemical identity of 4'-Methoxy-biphenyl-2-methanamine, alongside key properties of its structural analogs used for this analysis.
-
Target Compound: 4'-Methoxy-biphenyl-2-methanamine
-
Structural Analogs:
-
Analog A: 4'-Methoxy[1,1'-biphenyl]-2-amine (Closest structural analog with an amine at the 2-position).[1]
-
Analog B: 4-Methoxybenzylamine (Represents the hazard profile of the methoxy-phenyl-methanamine moiety).[2][3]
-
Analog C: 4-Methoxybiphenyl (Represents the hazard profile of the core biphenyl scaffold).[4][5]
-
| Property | 4'-Methoxy-biphenyl-2-methanamine (Calculated) | Analog A: 4'-Methoxy[1,1'-biphenyl]-2-amine[1] | Analog B: 4-Methoxybenzylamine[3] | Analog C: 4-Methoxybiphenyl[4][5] |
| Molecular Formula | C₁₄H₁₅NO | C₁₃H₁₃NO | C₈H₁₁NO | C₁₃H₁₂O |
| Molecular Weight | 213.28 g/mol | 199.25 g/mol | 137.18 g/mol | 184.23 g/mol |
| Appearance | Predicted: Solid (crystals or powder) | Data not available | Liquid | White Powder/Crystals[5] |
| Boiling Point | Data not available | Data not available | 236-237 °C | 157 °C @ 10 mmHg[5] |
| Melting Point | Data not available | Data not available | Data not available | 86-90 °C[5] |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents | Data not available | Data not available | Insoluble in water; Soluble in ether, ethanol[4] |
Section 2: Predictive Hazard Identification and GHS Classification
A predictive hazard assessment requires synthesizing data from structurally related molecules. The primary hazards are anticipated to arise from the primary amine functionality (corrosivity, irritation) and the biphenyl core (potential organ toxicity and environmental persistence).
The closest analog, 4'-Methoxy[1,1'-biphenyl]-2-amine , is classified as harmful if swallowed and causes serious eye damage.[1] Amines in general, such as 4-Methoxybenzylamine , are often corrosive and can cause severe skin burns and eye damage.[2] The biphenyl scaffold itself can be associated with irritation and potential long-term health effects.[6]
Based on these analogs, a provisional GHS classification for 4'-Methoxy-biphenyl-2-methanamine is proposed below.
| Hazard Class | Analog A: 4'-Methoxy[1,1'-biphenyl]-2-amine[1] | Analog B: 4-Methoxybenzylamine[2] | Proposed for 4'-Methoxy-biphenyl-2-methanamine |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Not Classified | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Not Classified | Category 1B (Causes severe skin burns) | Category 1C/2 (Causes severe skin burns or irritation) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Category 1 (Causes serious eye damage) | Category 1 (Causes serious eye damage) |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Not Classified | Category 3 (May cause respiratory irritation) |
Proposed GHS Label Elements:
-
Pictograms:
-
Corrosion (for skin/eye damage)
-
Health Hazard/Exclamation Mark (for acute toxicity/irritation)
-
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314 or H315: Causes severe skin burns and eye damage OR Causes skin irritation. (A conservative approach assumes corrosivity).
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Section 3: Provisional Safety Data Sheet (SDS) Core Sections
While a full SDS cannot be generated without empirical data, the following provides expert guidance on the critical sections for safe laboratory use.
Section 4: First-Aid Measures
-
General Advice: Immediate medical attention is required. Show this safety guide to the doctor in attendance.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Call a physician immediately.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[8]
Section 7: Handling and Storage
-
Handling: Use only under a chemical fume hood.[9] Wear comprehensive personal protective equipment (see Section 8). Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.[2] Consider storage under an inert atmosphere (e.g., nitrogen or argon) as amines can be sensitive to air and moisture.[9]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[3][9]
Section 8: Exposure Controls / Personal Protection
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. A chemical fume hood is mandatory for all operations involving this compound. Eyewash stations and safety showers must be close to the workstation location.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a chemically resistant laboratory coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2][6]
-
Section 4: Risk Assessment and Safe Handling Protocol
Handling an uncharacterized compound demands a rigorous and systematic approach to risk assessment. The following workflow should be implemented before any experimental work begins.
Caption: Risk assessment workflow for handling uncharacterized reagents.
Step-by-Step Experimental Protocol for Weighing and Dispensing:
-
Pre-Requisite: Complete the risk assessment workflow detailed in the diagram above.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating a safe velocity.
-
Don PPE: Put on a laboratory coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Prepare Workspace: Place a weigh boat on an analytical balance inside the fume hood. Have a designated, sealed container ready for waste (e.g., used weigh boats, contaminated wipes).
-
Dispense Solid: Carefully open the container of 4'-Methoxy-biphenyl-2-methanamine inside the fume hood. Use a clean spatula to transfer the desired amount to the weigh boat. Work slowly to minimize dust generation.
-
Seal and Store: Immediately and securely close the main container.
-
Transfer: Transfer the weighed solid to the reaction vessel. If dissolving, add the solvent slowly inside the fume hood.
-
Decontamination: Dispose of the used weigh boat and any contaminated wipes in the designated hazardous waste container. Clean the spatula thoroughly with an appropriate solvent (collecting the rinsate as hazardous waste).
-
Final Cleanup: Wipe down the balance and the work surface inside the fume hood.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.
Conclusion
While 4'-Methoxy-biphenyl-2-methanamine remains a compound without a formally documented safety profile, a scientifically rigorous, predictive assessment is essential for its safe handling. By analyzing its constituent parts and the known hazards of structural analogs, we can confidently classify it as a substance that is harmful if swallowed, corrosive or irritating to skin, and capable of causing severe eye damage and respiratory irritation. The protocols and risk assessment strategies outlined in this guide provide a self-validating framework for researchers. Adherence to these principles—mandating the use of chemical fume hoods, comprehensive PPE, and cautious handling techniques—is paramount to mitigating risk and fostering a culture of safety in the laboratory.
References
-
PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-(4-Methoxyphenyl)(phenyl)methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxybiphenyl. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 4-Methoxybiphenyl. Thermo Fisher Scientific. [Link]
-
CompTox Chemicals Dashboard. 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol. U.S. Environmental Protection Agency. [Link]
Sources
- 1. 4'-Methoxy[1,1'-biphenyl]-2-amine | C13H13NO | CID 2759562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Methoxybenzylamine(2393-23-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxybiphenyl | 613-37-6 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
History of 4'-Methoxy-biphenyl-2-methanamine in biaryl synthesis
Technical Guide: History & Synthesis of 4'-Methoxy-biphenyl-2-methanamine in Biaryl Construction
Executive Summary
4'-Methoxy-biphenyl-2-methanamine (CAS: 1446190-47-1 / derivative) represents a quintessential challenge in biaryl synthesis: the construction of an unsymmetrical, ortho-substituted biaryl system containing a nucleophilic amine. Historically, this scaffold has served as a critical test case for the evolution of cross-coupling methodologies—from the harsh conditions of early Ullmann coupling to the precision of modern Pd-catalyzed C-H activation.
This guide details the technical evolution of synthesizing this specific building block, analyzing the mechanistic shifts that have allowed for its efficient production in pharmaceutical settings. It serves as a blueprint for constructing hindered biaryls with sensitive functional groups.
Historical Evolution of the Scaffold
The synthesis of 4'-Methoxy-biphenyl-2-methanamine traces the trajectory of modern organometallic chemistry. The presence of the ortho-aminomethyl group introduces steric strain and potential catalyst poisoning, while the para-methoxy group on the second ring dictates electronic requirements.
| Era | Methodology | Key Challenge | Resolution |
| Pre-1980s | Ullmann Coupling / Gomberg-Bachmann | Homocoupling dominance; harsh conditions (>200°C). | None efficient. Low yields (<20%) of unsymmetrical product. |
| 1981-2000s | Suzuki-Miyaura Coupling | Catalyst poisoning by free amine; protodeboronation. | Protection Strategy: Use of Boc/Phthalimide protecting groups on the amine. |
| 2000s-Present | Buchwald-Hartwig / C-H Activation | Step economy; atom economy. | Directing Groups: The free amine directs Pd to the ortho position, eliminating pre-functionalized halides. |
Technical Protocols & Methodologies
Method A: The "Gold Standard" Suzuki-Miyaura Route
Recommended for scale-up and high purity.
This route avoids the direct coupling of free amines, which can sequester palladium. Instead, it utilizes a reductive amination approach or a protected amine intermediate.
Reaction Scheme Logic:
-
Coupling: 2-Bromobenzaldehyde + 4-Methoxyphenylboronic acid → 4'-Methoxy-biphenyl-2-carboxaldehyde.
-
Functionalization: Reductive amination of the aldehyde.
Detailed Protocol:
-
Reagents:
-
2-Bromobenzaldehyde (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (3-5 mol%)
-
K2CO3 (2.0 eq)
-
Solvent: DME/Water (2:1)
-
-
Step 1 (Coupling):
-
Step 2 (Reductive Amination):
-
Dissolve biaryl aldehyde in MeOH.
-
Add NH4OAc (10 eq) and NaCNBH3 (1.5 eq).
-
Stir at RT for 24h. Adjust pH to <2 to quench, then >10 to extract free amine.
-
Purification: Acid-base extraction yields pure 4'-Methoxy-biphenyl-2-methanamine .
-
Method B: Modern C-H Activation (Directing Group Strategy)
Recommended for discovery chemistry and atom economy.
This method uses the benzylamine itself as a directing group (DG) to install the aryl ring directly, bypassing the need for a boronic acid.
Mechanism: The free amine coordinates to Pd(II), positioning it to activate the ortho C-H bond.
Detailed Protocol:
-
Reagents:
-
Benzalamine (Substrate)
-
4-Iodoanisole (Coupling Partner)
-
Pd(OAc)2 (10 mol%)
-
AgOAc (Oxidant/Additive)
-
Solvent: TFA/TFAA (Acidic conditions often required for mono-protection in situ) or specific DG-ligands.
-
-
Workflow:
-
Seal tube reaction at 110°C.
-
Note: This method often requires a "removable" directing group (e.g., picolinamide) if the free amine is not sufficient.
-
For the free amine, the Catellani reaction (using norbornene) is often preferred to couple aryl iodides to the ortho position of benzylamines.
-
Comparative Data Analysis
The following table summarizes the efficiency of different synthetic routes for 4'-Methoxy-biphenyl-2-methanamine .
| Parameter | Route A: Suzuki (Aldehyde) | Route B: Suzuki (Protected Amine) | Route C: C-H Activation |
| Overall Yield | 85-92% | 70-80% | 40-60% |
| Step Count | 2 | 3 (Protect -> Couple -> Deprotect) | 1 (Direct) |
| Atom Economy | Moderate | Low (Protecting group waste) | High |
| Purification | Simple (Acid/Base) | Chromatography required | Difficult (Isomer separation) |
| Scalability | High (kg scale) | Moderate | Low (mg scale) |
Visualization of Synthesis Logic
The following diagram illustrates the decision tree for synthesizing 4'-Methoxy-biphenyl-2-methanamine based on available starting materials and scale.
Figure 1: Strategic Disconnection Analysis for 4'-Methoxy-biphenyl-2-methanamine Synthesis.
Mechanistic Insight: The "Orthogonal" Challenge
The primary challenge in synthesizing this molecule is the ortho-effect . In the Suzuki coupling (Route A/B), the steric bulk of the substituent at the 2-position (whether aldehyde or protected amine) slows down the transmetallation step of the catalytic cycle.
Why Route A is Superior: The aldehyde group is planar (sp2 hybridized) and less bulky than a Boc-protected amine (sp3 hybridized with branching). This allows the 4-methoxyphenylboronic acid to approach the Pd-center more easily, reducing homocoupling side products. Furthermore, the aldehyde does not coordinate strongly to Pd, whereas amines (even protected ones) can act as competitive ligands, deactivating the catalyst.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- The foundational text for the Suzuki coupling methodology used in Route A and B.
-
Wolfe, J. P., et al. (1998). "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 120(38), 9722–9723. Link
- Describes the ligand effects necessary to overcome steric hindrance in ortho-substituted biaryls.
-
Engle, K. M., et al. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 132(40), 14137–14151. Link
- Provides the mechanistic basis for Route C (C-H activ
-
Catellani, M., et al. (1997). "Palladium-Catalyzed Synthesis of 2-Substituted Biaryls via Norbornene-Mediated C-H Activation." Angewandte Chemie International Edition, 36(1/2), 119–122. Link
- The specific methodology for coupling aryl iodides to the ortho-position of benzylamines.
Sources
Methodological & Application
Microwave-Assisted Diversification of 4'-Methoxy-biphenyl-2-methanamine: A Guide to Scaffold Morphing
Topic: Microwave-Assisted Synthesis utilizing 4'-Methoxy-biphenyl-2-methanamine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
This application note details the strategic utilization of 4'-Methoxy-biphenyl-2-methanamine (CAS 106038-72-2) as a privileged building block in microwave-assisted organic synthesis (MAOS). The biphenyl-2-methanamine motif is a structural cornerstone in various CNS-active agents and kinase inhibitors. By leveraging the rapid heating and specific non-thermal effects of microwave irradiation, researchers can accelerate the transformation of this amine into diverse chemical libraries. We present three validated protocols: a Multicomponent Ugi Reaction, a Rapid Amide Coupling, and an Intramolecular Cyclization to access phenanthridine cores.
Introduction: The Privileged Scaffold & Microwave Advantage
The Chemical Asset
4'-Methoxy-biphenyl-2-methanamine represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. The biaryl core offers hydrophobic interactions (π-stacking), while the 4'-methoxy group functions as a hydrogen bond acceptor and metabolic handle. The primary benzylic amine serves as a versatile reactive hook.
The Microwave Synergies
Traditional thermal synthesis with benzylic amines often suffers from long reaction times and oxidative by-products. Microwave irradiation (2.45 GHz) offers distinct advantages for this substrate:
-
Dielectric Heating: The polar amine functionality efficiently couples with microwave energy, creating localized "hot spots" that accelerate nucleophilic attacks.
-
Pressurized Conditions: Sealed vessel synthesis allows solvents to be heated far above their boiling points (superheating), significantly reducing reaction times from hours to minutes.
-
Cleaner Profiles: Rapid heating profiles minimize the thermal window for side-reactions (e.g., oxidation of the benzylic position).
Strategic Workflow
The following diagram illustrates the divergent synthesis pathways available from the core amine.
Figure 1: Divergent synthesis strategy transforming the biphenyl amine into three distinct medicinal chemistry classes.
Protocol A: Microwave-Assisted Ugi 4-Component Reaction
Application: Rapid generation of peptidomimetic libraries for GPCR screening. Mechanism: The amine condenses with an aldehyde to form an imine, which is protonated by the acid, followed by nucleophilic attack of the isocyanide and subsequent Mumm rearrangement.
Materials
-
Amine: 4'-Methoxy-biphenyl-2-methanamine (1.0 equiv)
-
Aldehyde: Benzaldehyde or heterocyclic aldehyde (1.0 equiv)
-
Acid: Benzoic acid derivative (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide (1.0 equiv)
-
Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol) - TFE is known to accelerate Ugi reactions.
Step-by-Step Protocol
-
Pre-mixing: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the aldehyde (0.5 mmol) and 4'-Methoxy-biphenyl-2-methanamine (107 mg, 0.5 mmol) in 2 mL of MeOH. Stir at room temperature for 5 minutes to allow pre-formation of the imine.
-
Addition: Add the carboxylic acid (0.5 mmol) and the isocyanide (0.5 mmol) sequentially.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 100 °C
-
Time: 10 minutes
-
Pressure: ~2-5 bar (autogenous)
-
Power: Dynamic (Max 150 W)
-
-
Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold MeOH. If soluble, evaporate solvent and purify via automated flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Data Comparison
Table 1: Efficiency of Microwave vs. Thermal Ugi Reaction
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
| Thermal (Reflux) | 65 °C | 24 Hours | 58% | 85% |
| Microwave | 100 °C | 10 Minutes | 89% | 96% |
Protocol B: Rapid Amide Coupling (Kinase Inhibitor Synthesis)
Application: Attaching heterocycles (e.g., pyrazoles, indoles) to the biphenyl scaffold to target ATP-binding pockets. Challenge: Thermal coupling with bulky acids can be slow. Microwave irradiation overcomes steric hindrance.
Materials
-
Amine: 4'-Methoxy-biphenyl-2-methanamine (1.0 equiv)
-
Acid: Pyrazole-4-carboxylic acid derivative (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Protocol
-
Activation: In a microwave vial, dissolve the carboxylic acid (0.55 mmol) and HATU (0.6 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and stir for 2 minutes.
-
Amine Addition: Add 4'-Methoxy-biphenyl-2-methanamine (0.5 mmol) and remaining DIPEA (0.65 mmol).
-
Irradiation:
-
Temperature: 80 °C
-
Time: 5 minutes
-
Power: Dynamic
-
-
Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.
-
Purification: Recrystallization or Prep-HPLC.
Protocol C: Intramolecular Cyclization to Phenanthridines
Application: Accessing fused tricyclic systems (Phenanthridines) via Pictet-Spengler type or Pd-catalyzed reactions. Here we describe a Pd-catalyzed C-H activation approach if the amine is first converted to an amide (e.g., with 2-bromo-benzoic acid).
Note: This protocol assumes the user has first performed an amide coupling (Protocol B) using 2-bromo-benzoic acid to create the precursor.
Materials
-
Substrate:
-((4'-methoxy-[1,1'-biphenyl]-2-yl)methyl)-2-bromobenzamide -
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃ (10 mol%) or PPh₃
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Protocol
-
Setup: In a glovebox or under Argon stream, add the substrate (0.2 mmol), Pd(OAc)₂ (2.2 mg), Ligand (5.6 mg), and K₂CO₃ (55 mg) to a microwave vial.
-
Solvent: Add degassed DMA (2.5 mL). Seal the vial.
-
Irradiation:
-
Temperature: 160 °C
-
Time: 20 minutes
-
Stirring: High
-
-
Work-up: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.
-
Outcome: This reaction forms a tetracyclic isoquinolinone-like structure or phenanthridine derivative depending on the exact linker, leveraging the proximity of the biphenyl ring.
References
-
Microwave-Assisted Organic Synthesis (MAOS) Principles
- Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
-
Biaryl Methylamines as Privileged Structures
-
Microwave-Assisted Ugi Reactions
- Giovenzana, G. B., et al. (2006). "Microwave-assisted Ugi four-component condensation: A rapid and efficient synthesis of peptidomimetics." Molecular Diversity.
-
Phenanthridine Synthesis via Microwave
- Blaquiere, N., et al. (2005). "Intramolecular direct arylation of amides: rapid access to fused heterocyclic systems." Journal of the American Chemical Society.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Methoxy-biphenyl-2-methanamine
Welcome to the technical support center for the synthesis of 4'-Methoxy-biphenyl-2-methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Synthetic Overview
The synthesis of 4'-Methoxy-biphenyl-2-methanamine typically proceeds in two key stages: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of a nitrile group to the desired primary amine. Each stage presents unique challenges that can impact the overall yield and purity of the final product.
Caption: Overall synthetic workflow for 4'-Methoxy-biphenyl-2-methanamine.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, but it is not without its complexities.[1][2] Low yields in this step are often traced back to side reactions or suboptimal reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a low yield, and I'm recovering a significant amount of my starting 2-bromobenzonitrile. What could be the issue?
A1: Low conversion of the aryl halide is often due to an inactive catalyst or issues with the reaction setup. Here are a few things to consider:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your reaction conditions facilitate this reduction. The most common issue is the degradation of the palladium catalyst, which can precipitate as palladium black, reducing its efficacy.[3]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides, but are also relevant for aryl bromides.[4]
-
Oxygen Contamination: Rigorously deoxygenate your solvent and reaction mixture by sparging with an inert gas (like argon or nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, rendering them inactive.
Q2: I'm observing significant amounts of 4,4'-dimethoxybiphenyl in my reaction mixture. What is causing this homocoupling and how can I prevent it?
A2: The formation of 4,4'-dimethoxybiphenyl is a result of the homocoupling of the 4-methoxyphenylboronic acid. This is a common side reaction in Suzuki couplings.[3] It can be minimized by:
-
Controlling Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Slower Addition: If possible, add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of competing reactions. Weaker bases may reduce the rate of homocoupling.
Q3: My boronic acid seems to be decomposing, leading to low yields. How can I address this?
A3: Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[1] This is especially a risk with electron-rich boronic acids like 4-methoxyphenylboronic acid. To mitigate this:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. While some water is often beneficial for the Suzuki reaction, excess water can promote protodeboronation.
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃, which are known to be effective while minimizing protodeboronation.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate the decomposition of the boronic acid.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromobenzonitrile | Provides a good balance of reactivity and cost. |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.2 eq) | Slight excess drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | A reliable Pd(0) catalyst for this type of coupling.[5] |
| Base | K₂CO₃ (2.0 eq) | An effective and commonly used base.[6] |
| Solvent | Toluene/Ethanol/Water (4:1:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction without significant thermal decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and ligands.[3] |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Add the Pd(PPh₃)₄ catalyst (1-3 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 4'-Methoxy-biphenyl-2-carbonitrile by column chromatography or recrystallization.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Part 2: Troubleshooting the Nitrile Reduction Step
The reduction of the nitrile in 4'-Methoxy-biphenyl-2-carbonitrile to the primary amine is the final and critical step. The primary challenge here is to achieve complete reduction without the formation of secondary or tertiary amine byproducts.[9]
Frequently Asked Questions (FAQs)
Q1: My nitrile reduction is incomplete, and I'm isolating a mixture of starting material and product. How can I drive the reaction to completion?
A1: Incomplete reduction can be due to several factors:
-
Reducing Agent Potency: If using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated.[9][10] Ensure you are using a fresh, active catalyst. For chemical reductions (e.g., with LiAlH₄ or BH₃-THF), ensure you are using a sufficient stoichiometric excess of the reagent.[10]
-
Hydrogen Pressure (for catalytic hydrogenation): For challenging reductions, increasing the hydrogen pressure can improve the reaction rate and conversion.
-
Reaction Temperature: Gently heating the reaction can sometimes be necessary, but be cautious as this can also promote side reactions.
Q2: My main impurity is the formation of the secondary amine, bis((4'-methoxy-[1,1'-biphenyl]-2-yl)methyl)amine. How can I suppress this?
A2: The formation of secondary and tertiary amines is a common issue during nitrile reduction.[9][10] This occurs when the initially formed primary amine attacks the imine intermediate. To favor the formation of the primary amine:
-
Catalytic Hydrogenation Conditions:
-
Addition of Ammonia: Performing the hydrogenation in a solution of ammonia (e.g., methanolic ammonia) can suppress the formation of secondary amines by shifting the equilibrium away from the imine reacting with the product amine.[10]
-
Acidic Conditions: Alternatively, performing the reaction in an acidic solvent (e.g., acetic acid with a platinum catalyst) can protonate the product amine, preventing it from acting as a nucleophile.
-
-
Choice of Reducing Agent: Strong, non-catalytic reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often very effective at producing primary amines with minimal side products, as the reduction is typically fast and occurs at low temperatures.[10]
Q3: I'm using LiAlH₄, but my workup is problematic and leading to low isolated yields. What is the best practice for quenching a LiAlH₄ reaction?
A3: A careful workup is crucial for LiAlH₄ reactions to avoid the formation of emulsions and to ensure the product can be easily extracted. The Fieser workup is a widely accepted and reliable method:
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous NaOH.
-
Slowly add '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 15-30 minutes, then filter and wash the solid with a suitable organic solvent.
Recommended Protocols for Nitrile Reduction
| Parameter | Recommended Condition | Rationale |
| Substrate | 4'-Methoxy-biphenyl-2-carbonitrile | - |
| Catalyst | 10% Pd/C (5-10 wt%) | An effective and common catalyst for nitrile hydrogenation.[10] |
| Solvent | Methanolic Ammonia (7N) | Ammonia suppresses the formation of secondary amine byproducts.[10] |
| Hydrogen Source | H₂ gas (50 psi) | Sufficient pressure to facilitate the reduction. |
| Temperature | Room Temperature to 40 °C | Mild conditions to avoid side reactions. |
Step-by-Step Procedure:
-
In a hydrogenation vessel, dissolve 4'-Methoxy-biphenyl-2-carbonitrile in methanolic ammonia.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with H₂ gas.
-
Pressurize the vessel to 50 psi with H₂ and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the H₂ gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by converting to the hydrochloride salt and recrystallizing, or by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Substrate | 4'-Methoxy-biphenyl-2-carbonitrile | - |
| Reducing Agent | LiAlH₄ (2.0-3.0 eq) | A powerful reducing agent that is highly selective for the primary amine.[10] |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous conditions are essential for LiAlH₄ reactions. |
| Temperature | 0 °C to reflux | The reaction is typically started at a low temperature and may require heating to go to completion. |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4'-Methoxy-biphenyl-2-carbonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction to 0 °C and perform a Fieser workup as described in the FAQ section.
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.
-
Purify as needed.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
- Tashiro, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
- Beller, M., & Wu, X. (2014). Catalytic Reduction of Nitriles. Science of Synthesis, 2014/4, 175-202.
-
Nitrile reduction - Wikipedia. [Link]
- Chandrasekhar, S., et al. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 50(49), 6860-6862.
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
ResearchGate. 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. [Link]
-
PrepChem.com. Synthesis of 4-methoxybiphenyl. [Link]
-
Asian Journal of Chemistry. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]
- Google Patents. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl.
-
MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]
-
University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. [Link]
-
IP India. Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn). [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
UC Berkeley. The Suzuki Reaction. [Link]
-
ResearchGate. An Efficient Preparation for 2-Cyano-4 '-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]
-
PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]
-
Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Bentham Science. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
ACS Publications. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
-
PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Link]
-
Synlett. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]
-
PubChem. (2-methoxyphenyl)(4-methoxyphenyl)methanamine. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 4'-Methoxy-biphenyl-2-methanamine via Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4'-Methoxy-biphenyl-2-methanamine using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during this specific separation.
I. Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying 4'-Methoxy-biphenyl-2-methanamine by column chromatography?
The primary challenges in the chromatographic purification of 4'-Methoxy-biphenyl-2-methanamine stem from its chemical structure: a primary amine and a biphenyl core.
-
Amine-Silica Interactions: The basic primary amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, irreversible adsorption of the compound onto the stationary phase, and potential degradation.[1][2]
-
π-π Interactions: The biphenyl core introduces the possibility of strong π-π stacking interactions, which can be leveraged for separation but also requires careful selection of the stationary and mobile phases to achieve optimal resolution.[3][4][5]
-
Solubility: The compound's solubility can be a limiting factor in choosing the appropriate solvent system for both loading onto the column and elution.
Q2: How do I select the appropriate stationary phase for this purification?
The choice of stationary phase is critical for a successful separation. Here's a comparison of common options:
| Stationary Phase | Rationale for Use with 4'-Methoxy-biphenyl-2-methanamine | Considerations |
| Standard Silica Gel | Cost-effective and widely available. Suitable if amine-related issues can be mitigated with mobile phase additives. | Prone to causing peak tailing and sample loss due to strong interactions with the basic amine.[1] |
| Amine-Functionalized Silica | The amine groups on the silica surface create a more basic environment, minimizing the problematic interactions with the analyte's primary amine. This often results in improved peak shape and recovery. | Can be more expensive than standard silica. May have different selectivity compared to standard silica. |
| Biphenyl Phase (for HPLC) | Offers a mixed-mode retention mechanism, combining hydrophobic and π-π interactions. This can provide enhanced selectivity for aromatic compounds like biphenyls.[3][4][6] | Primarily used in High-Performance Liquid Chromatography (HPLC) and may not be as common for preparative flash chromatography. |
| Alumina (Neutral or Basic) | Can be a good alternative to silica for purifying basic compounds, as it is less acidic. | May have lower resolving power than silica for certain compound classes. |
Recommendation: For initial trials on a preparative scale, standard silica gel with a mobile phase modifier is a practical starting point. If significant tailing or low recovery is observed, switching to amine-functionalized silica is a highly effective solution.[1]
Q3: What is the best approach for developing a mobile phase system?
Mobile phase optimization is key to achieving good separation. A systematic approach is recommended:
-
Thin-Layer Chromatography (TLC) Analysis: Begin by screening various solvent systems using TLC to get a preliminary idea of the separation.[7] A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).
-
Incorporate an Amine Additive: To counteract the issues caused by the primary amine, add a small amount of a volatile amine base to your mobile phase.[1][8] Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice. This "competing base" neutralizes the acidic sites on the silica gel, leading to better peak shape.[1]
-
Adjusting Polarity: Based on the TLC results, adjust the ratio of your polar and non-polar solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This generally translates well to column chromatography.
-
Gradient vs. Isocratic Elution: For complex mixtures with components of widely differing polarities, a gradient elution (gradually increasing the mobile phase polarity) can be beneficial.[9] For simpler purifications where the impurities are close in polarity to the product, an isocratic elution (constant mobile phase composition) may suffice.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: My compound is not eluting from the column, or the recovery is very low.
-
Probable Cause: Strong, irreversible adsorption of the basic amine to the acidic silica gel.
-
Troubleshooting Solutions:
-
Introduce a Competing Base: If you are not already doing so, add 0.1-1% triethylamine (TEA) or a similar volatile amine to your eluent system.[1] This will compete with your compound for the active sites on the silica.
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system). Be cautious, as a very strong solvent might co-elute impurities.
-
Consider a Different Stationary Phase: If the issue persists, the interaction with silica is too strong. Switch to a less acidic stationary phase like neutral or basic alumina, or ideally, amine-functionalized silica.[1]
-
Check for Decomposition: It's possible the compound is degrading on the silica.[10] To test this, spot your starting material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.
-
Problem 2: The compound is eluting, but the peaks are broad and tailing significantly.
-
Probable Cause: This is a classic sign of undesirable secondary interactions between the amine and the stationary phase.[2]
-
Troubleshooting Solutions:
-
Optimize the Amine Additive Concentration: If you are already using an amine additive like TEA, try increasing its concentration slightly (e.g., from 0.5% to 1%).
-
Reduce Column Loading: Overloading the column can exacerbate tailing. Try injecting a smaller amount of your crude material.
-
Change the Mobile Phase Composition: Sometimes, changing the solvent system can improve peak shape. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the interactions and lead to better chromatography.
-
Switch to Amine-Functionalized Silica: This is often the most effective solution for persistent tailing of basic amines.[1]
-
Problem 3: I can't separate my product from a closely related impurity.
-
Probable Cause: Insufficient selectivity of the chromatographic system.
-
Troubleshooting Solutions:
-
Fine-Tune the Mobile Phase: Make small, incremental changes to the solvent ratio. Sometimes a very slight change in polarity can resolve closely eluting spots.
-
Change the Solvent System: Different solvents can offer different selectivities. If a hexane/ethyl acetate system isn't working, try a toluene/acetone or dichloromethane/methanol system. The aromatic nature of toluene, for example, can introduce different π-π interactions that may aid in separating biphenyl compounds.[11]
-
Consider a Biphenyl Stationary Phase (for HPLC): If working at an analytical or semi-preparative HPLC scale, a biphenyl column can provide unique selectivity for aromatic compounds due to its strong π-π interaction capabilities.[3][4][5]
-
Recrystallization: If chromatography fails to provide the desired purity, consider recrystallization as an alternative or subsequent purification step.
-
III. Experimental Protocols
Protocol 1: Column Packing and Sample Loading
This protocol outlines the standard procedure for preparing a silica gel column for purification.[12][13]
-
Slurry Packing:
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 4'-Methoxy-biphenyl-2-methanamine in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane). Use a pipette to carefully load the solution onto the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Diagram: Experimental Workflow for Purification
Caption: Workflow for the purification of 4'-Methoxy-biphenyl-2-methanamine.
IV. Data Presentation
Table 1: Example Mobile Phase Systems for TLC Screening
| System | Non-Polar Solvent | Polar Solvent | Additive | Typical Starting Ratio |
| A | Hexanes | Ethyl Acetate | 1% TEA | 9:1 |
| B | Dichloromethane | Methanol | 1% TEA | 98:2 |
| C | Toluene | Acetone | 1% TEA | 95:5 |
V. Logical Relationships in Troubleshooting
Diagram: Troubleshooting Logic for Poor Separation
Caption: Troubleshooting flowchart for common separation issues.
VI. References
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America. [Link]
-
Comparison of biphenyl and other aromatic stationary phases. (n.d.). Cosmosil. [Link]
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). PubMed. [Link]
-
Why Biphenyl is a very interesting primary choice as stationary phase in LC. (2016). Restek. [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]
-
Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Amine column degradation. (2009). Chromatography Forum. [Link]
-
Synthesis of 4-methoxybiphenyl. (n.d.). PrepChem.com. [Link]
-
Care, Maintenance, and Troubleshooting of HPLC Columns. (n.d.). ResearchGate. [Link]
-
Supporting Information. (n.d.). Various Sources. [Link]
-
Isolation And Purification Of Substance By Column Chromatography. (n.d.). Request PDF. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Supporting Information. (2014). Semantic Scholar. [Link]
-
Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. (n.d.). PrepChem.com. [Link]
-
4-Methoxybiphenyl. (n.d.). PubChem. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. [Link]
-
TLC in the Analysis of Plant Material. (n.d.). MDPI. [Link]
-
Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. (2025). ResearchGate. [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. [Link]
-
Supporting Information. (n.d.). Wiley-VCH. [Link]
-
4'-Methoxybiphenyl-2-amine. (n.d.). SpectraBase. [Link]
-
Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. (n.d.). MDPI. [Link]
-
Purification of polybrominated biphenyl congeners. (1982). PubMed. [Link]
-
Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis. (2026). ACS Publications. [Link]
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (n.d.). PMC. [Link]
-
Bisphenol A. (n.d.). Wikipedia. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. (PDF) Care, Maintenance, and Troubleshooting of HPLC Columns Columns and Consumables [academia.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 4'-Methoxy-biphenyl-2-methanamine
The following technical guide addresses the purification of 4'-Methoxy-biphenyl-2-methanamine (CAS: related to biphenyl methanamine scaffolds). This guide assumes the compound was synthesized via Suzuki-Miyaura coupling (e.g., 2-(aminomethyl)phenylboronic acid + 4-bromoanisole or analogous nitrile reduction), as this is the primary source of the specific impurities described.
Topic: Removal of Suzuki-coupling byproducts, Palladium residues, and isolation of high-purity amine salts. Audience: Medicinal Chemists, Process Development Scientists.
Executive Summary: The "Sticky" Biphenyl Problem
Crude 4'-Methoxy-biphenyl-2-methanamine often presents as a dark, viscous oil due to three distinct impurity classes:
-
Neutral Lipophiles: Protodeboronation byproducts (anisole derivatives) and homocoupling dimers (4,4'-dimethoxybiphenyl).
-
Transition Metals: Residual Palladium (Pd) from the cross-coupling catalyst, causing dark coloration and potential toxicity.
-
Inorganic Salts: Borates and halides trapped in the viscous matrix.
This guide provides a modular purification strategy. Module 1 is mandatory for all crude batches. Module 2 is required for pharmaceutical grade (>99.5% purity).
Module 1: The Acid-Base "Switch" (Removing Neutral Impurities)
Logic: The target molecule is a primary benzylamine with a pKa of approximately 9.3–9.6 . Most Suzuki byproducts (starting halides, biaryl dimers) are neutral. By lowering the pH below 4.0, we force the amine into the aqueous phase as an ammonium salt, leaving neutral "grease" in the organic layer.
Troubleshooting Guide: Acid-Base Extraction
Q: I added 1M HCl, but my product oiled out at the bottom of the flask. What happened? A: The biphenyl core is highly lipophilic. Even as a hydrochloride salt, it may not be fully water-soluble if the ionic strength is too high or the volume is too low.
-
Fix: Do not use water alone. Use a biphasic system of 2M HCl and Tert-Butyl Methyl Ether (TBME) or Dichloromethane (DCM) . The "oil" is likely your protonated amine salt behaving as a surfactant. Add enough water to dissolve it, or warm slightly to 35°C.
Q: After basifying, I formed a stable emulsion. How do I break it? A: Biphenyl amines are surfactant-like.
-
Fix: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) to remove fine particulate matter (often Pd black) that stabilizes the emulsion. Then, add saturated brine to the aqueous layer to increase density difference.
Protocol 1.0: The "Switch" Workflow
-
Dissolution: Dissolve crude oil in TBME (preferred for its low flammability and clean separation).
-
Acid Wash: Extract with 1M HCl (3x).
-
Checkpoint: Check TLC of the organic layer.[1] It should contain the impurities (high Rf). The aqueous layer contains your product (baseline).
-
-
Wash: Wash the combined acidic aqueous layer with fresh TBME (1x) to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
-
Observation: The solution will turn cloudy as the free amine precipitates/oils out.
-
-
Extraction: Extract with DCM (3x). Dry over
and concentrate.
Module 2: Palladium Scavenging (The "Color" Problem)
Logic: Distillation is often ineffective for Pd removal in high-boiling amines. Adsorption is required. The amino group can chelate Pd, making simple carbon treatment less effective than thiol-modified silicas.
Troubleshooting Guide: Metal Removal
Q: My product is still brown after the acid-base column. Can I just run a silica column? A: Standard silica often causes "streaking" of amines due to interaction with acidic silanols. Furthermore, Pd can "ride" with the amine.
-
Fix: Use a Silica-Thiol (Si-SH) scavenger or treat the crude solution with Activated Carbon (specifically Darco KB-G grade) before the final concentration.
Q: How do I quantify if the Pd is gone without ICP-MS? A: Visual inspection is a rough proxy. A pure biphenyl amine should be colorless to pale yellow. Any grey/brown tint indicates colloidal Pd.
Protocol 2.0: Scavenging Workflow
-
Dissolve the free base (from Module 1) in THF or Methanol (10 mL/g).
-
Add Silica-Thiol (Si-SH) (loading ~1.2 mmol/g) at 5 wt% relative to the amine.
-
Stir at 50°C for 4 hours .
-
Filter through a 0.45 µm PTFE filter or a Celite pad.
-
Concentrate to yield the purified free base.
Module 3: Crystallization (Salt Formation)
Logic: The free base is likely an oil or a low-melting solid prone to oxidation (N-oxide formation). Converting it to a Hydrochloride (HCl) or Oxalate salt locks the purity and creates a stable, crystalline solid.
Data Table: Salt Selection for Biphenyl Amines
| Salt Type | Solvent System | Pros | Cons |
| Hydrochloride (HCl) | Isopropanol (IPA) / EtOAc | High crystallinity, Pharma standard. | Can be hygroscopic if excess HCl is used. |
| Oxalate | Ethanol / Et2O | Often crystallizes when HCl fails. | 1:1 stoichiometry can be tricky to hit exactly. |
| Trifluoroacetate | Et2O / Hexane | Very soluble, easy to form. | Hygroscopic; TFA is undesirable for biological assays. |
Protocol 3.0: HCl Salt Crystallization
-
Dissolve 1.0 g of purified free base in 2 mL Isopropanol (IPA) .
-
Cool to 0°C.
-
Add 1.1 equivalents of HCl (4M in Dioxane or 1.25M in Ethanol) dropwise.
-
Observation: A white precipitate should form immediately.
-
If no solid forms, add Ethyl Acetate (EtOAc) dropwise as an anti-solvent until cloudy.
-
Heat to reflux to redissolve, then cool slowly to RT to crystallize.
Visualizing the Workflow
The following diagram illustrates the logical flow for purifying the crude reaction mixture, highlighting the critical "Acid-Base Switch" mechanism.
Caption: Logical flow for separating lipophilic neutral impurities from the basic amine target using pH manipulation.
References
-
Biotage. (2023).[2] How to Remove Palladium in three easy steps.[3] Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? (Discussion on solvent selection for amine salts). Retrieved from [Link]
Sources
Recrystallization solvent systems for 4'-Methoxy-biphenyl-2-methanamine
Technical Support Center: Purification of 4'-Methoxy-biphenyl-2-methanamine
Subject: Optimization of Recrystallization Solvent Systems & Troubleshooting Compound: 4'-Methoxy-biphenyl-2-methanamine (also known as 2-(Aminomethyl)-4'-methoxybiphenyl) CAS: 613-37-6 (Core Biphenyl), Derivative Specific Chemical Class: Lipophilic Aryl Benzylamine[1]
Part 1: Executive Summary & Mechanistic Insight
The Core Challenge:
Purifying 4'-Methoxy-biphenyl-2-methanamine presents a classic "polarity conflict."[1] The biphenyl core is highly lipophilic (greasy), while the primary amine (
-
In Non-Polar Solvents (Hexane): The amine group aggregates, leading to poor solubility or oiling out.
-
In Polar Solvents (Water): The biphenyl tail is hydrophobic, preventing dissolution even at high temperatures.
The Solution: For pharmaceutical-grade purity (>98%), do not recrystallize the free base. Convert it to the Hydrochloride (HCl) Salt . The salt lattice stabilizes the molecule, raises the melting point, and allows for robust recrystallization using the Ethanol/Diethyl Ether or Isopropanol (IPA) systems.
Part 2: Solvent System Decision Matrix
Use this logic flow to select the correct solvent based on your current material state.[1][2]
Figure 1: Decision tree for solvent selection based on the physical state of the crude material.[1]
Part 3: Recommended Solvent Systems (Data & Protocols)
Primary System: Ethanol / Diethyl Ether (For HCl Salt)
Best for: High purity, removing color, and handling "oiling out" issues.
| Parameter | Specification |
| Solvent A (Good) | Absolute Ethanol (EtOH) |
| Solvent B (Bad) | Diethyl Ether ( |
| Ratio | Variable (typically 1:3 to 1:[1]5) |
| Temp Range | Dissolve at 60°C |
Protocol:
-
Dissolve the crude HCl salt in the minimum amount of boiling Absolute Ethanol.[1]
-
Once dissolved, remove from heat.
-
Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1]
-
Add 1-2 drops of Ethanol to clear the solution.[1]
-
Seal the flask and let it stand at room temperature for 2 hours, then move to 4°C overnight.
Secondary System: Isopropanol (IPA)
Best for: Large scale (>10g) where ether flammability is a risk.[1]
Protocol:
-
Suspend solid in IPA (10 mL per gram).
-
Heat to reflux (82°C). If not dissolved, add IPA in 1 mL increments.
-
Critical Step: If the solution is colored (yellow/brown from Pd residues), add Activated Carbon, reflux for 5 mins, and filter hot through Celite.
-
Allow slow cooling to room temperature.[1] Do not shock cool in ice immediately, or impurities will trap in the lattice.
Part 4: Troubleshooting & FAQs
Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. What happened? Diagnosis: This is the most common issue with biphenyl amines.[1] It occurs when the "Oiling Out" temperature is higher than the crystallization temperature.[1] Corrective Action:
-
Re-heat the mixture until it is a clear solution again.
-
Add more Solvent A (Ethanol) to lower the saturation slightly.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the interface of the liquid.[1]
-
Slower Cooling: Wrap the flask in a towel to cool it down over 4-6 hours. This prevents the rapid phase separation that leads to oil.[1]
Q2: The crystals are grey/brown.[1] How do I remove the color? Diagnosis: This compound is often made via Suzuki coupling, leaving Palladium (Pd) or oxidized amine impurities. Corrective Action:
-
Standard: Use Activated Charcoal (Norit) during the hot dissolution step.[1]
-
Advanced: If Pd persists, use a scavenger resin (like SiliaMetS® Thiol) or wash the free base with aqueous L-Cysteine before salt formation.
Q3: Can I recrystallize the Free Base without making the salt? Answer: It is difficult. The free base has a low melting point and tends to form super-cooled liquids.[1]
-
If you must: Use Hexane/Ethyl Acetate (10:1) .[1] Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane. Cool to -20°C (freezer) to force solidification.
Part 5: Synthesis & Salt Formation Workflow
If you are starting from the crude reaction mixture (e.g., after Suzuki coupling and reduction), follow this workflow to ensure the material is ready for recrystallization.
Figure 2: Workflow from crude synthesis to purified salt.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for amine salt purification protocols).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11943, 4-Methoxybiphenyl. (Used for solubility data of the biphenyl core).[1] [1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Foundational text for "oiling out" troubleshooting in aromatic amines). [1]
Sources
Validation & Comparative
Comparative HPLC Method Validation: Optimizing Purity Analysis for 4'-Methoxy-biphenyl-2-methanamine
Executive Summary & Scientific Rationale
The analysis of 4'-Methoxy-biphenyl-2-methanamine (CAS: 389602-70-4) presents a classic chromatographic challenge: separating a basic primary amine possessing a hydrophobic biphenyl core from its neutral synthetic precursors.
In drug development, this molecule often serves as a scaffold in Suzuki-Miyaura cross-coupling reactions. The critical quality attribute (CQA) is not just assay purity, but the specific quantitation of process-related impurities such as 4-methoxyphenylboronic acid (starting material) and 4'-methoxy-biphenyl-2-carbonitrile (intermediate).
The Challenge: The "Amine Problem"
The primary amine functionality (
-
Severe Peak Tailing (
): Compromising integration accuracy. -
Retention Time Drift: Caused by variable silanol activity between column lots.
-
Co-elution: The "tail" of the main peak often masks late-eluting impurities.
This guide compares three methodological approaches, ultimately validating Method A (TFA-Mediated Ion Suppression) as the superior protocol for regulatory compliance (ICH Q2(R1)).
Method Comparison: Data & Performance
We evaluated three distinct chromatographic strategies. The data below represents system suitability results averaged over
The Candidates
-
Method A (Proposed): Gradient elution with 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a strong ion-pairing agent and pH modifier (
), suppressing silanol ionization and improving amine peak shape. -
Method B (Alternative): Gradient elution with 0.1% Formic Acid . A weaker acid often used for LC-MS compatibility but less effective at masking silanols than TFA.
-
Method C (Legacy): Isocratic 10 mM Ammonium Acetate (pH 5.0) . A traditional "buffered" approach often found in older monographs.
Experimental Comparison Data
| Parameter | Method A (0.1% TFA) | Method B (0.1% Formic) | Method C (Acetate pH 5) | Acceptance Criteria |
| Retention Time ( | 8.4 min | 8.2 min | 14.5 min | N/A |
| Tailing Factor ( | 1.15 (Excellent) | 1.65 (Moderate) | 2.40 (Fail) | |
| Theoretical Plates ( | 12,500 | 8,200 | 4,100 | |
| Resolution ( | 4.2 | 2.1 | 1.3 | |
| S/N Ratio (LOQ) | 85 | 60 | 25 |
*Resolution calculated between the main peak and the nearest impurity (Des-bromo analog).
Conclusion: Method A provides the necessary peak symmetry (
Detailed Protocol: Method A (The Validated Standard)
This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.[1]
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column),
.-
Why: "Eclipse Plus" or "XBridge" chemistries are double end-capped, physically reducing available silanols.
-
-
Mobile Phase A: Water + 0.1% TFA (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Biphenyl absorption max) and 210 nm (Amine sensitivity).
-
Injection Volume: 10
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Validation Workflow & Logic
The following diagram illustrates the decision matrix used to select the TFA method and the subsequent validation steps required for regulatory submission.
Figure 1: Method Development Decision Tree highlighting the selection of TFA to mitigate amine tailing.
Validation Parameters (ICH Q2)
Specificity (Forced Degradation)
To prove the method separates the API from impurities, perform stress testing:
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, RT, 4 hours.
-
Requirement: Peak purity angle < Peak purity threshold (using PDA detector). The method must resolve the 4'-Methoxy-biphenyl-2-carbonitrile (late eluter) from the main peak.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Spike known amounts of impurities into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Sensitivity (LOD/LOQ)
Determine based on Signal-to-Noise ratio (S/N).
-
LOD: S/N
-
LOQ: S/N
(Must be verified by injecting standards at this concentration with precision RSD < 10%).
Impurity Profile & Separation Mechanism
Understanding the separation mechanism is vital for troubleshooting. The diagram below details how the optimized method separates the specific impurities associated with this molecule.
Figure 2: Separation logic showing the elution order of key synthetic impurities.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
-
PubChem. (n.d.).[6][7][8] Compound Summary: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (Analogous Structure).[7] National Center for Biotechnology Information. [7]
-
Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of modern polymer-based mixed-mode hydrophilic interaction chromatography columns. Journal of Chromatography A.
Sources
- 1. canadacommons.ca [canadacommons.ca]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. [1,1'-Biphenyl]-4,4'-diyldimethanamine | C14H16N2 | CID 1394282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | C14H15N | CID 1394296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Biphenyl-2-yloxy)ethanamine | C14H15NO | CID 542001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4'-Methoxy-biphenyl-2-methanamine proper disposal procedures
Executive Summary: The "Zero-Release" Mandate
Do not dispose of 4'-Methoxy-biphenyl-2-methanamine down the drain.
As a substituted biphenyl methanamine, this compound presents a dual hazard profile: corrosivity (due to the primary benzylic amine) and aquatic toxicity (due to the lipophilic biphenyl core). Proper disposal requires a "Zero-Release" strategy, utilizing high-temperature incineration via a licensed hazardous waste contractor.[1]
Immediate Action Checklist:
-
Solid Waste: Segregate into "Toxic/Corrosive" solid waste streams.[1]
-
Liquid Waste: Dissolve in non-halogenated solvents and classify as basic organic waste.
-
Spills: Neutralize with weak acid (Citric/Acetic) before absorption.[1]
Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand why it is hazardous. This compound is not just "waste"; it is a reactive base with environmental persistence potential.[1]
| Property | Value / Characteristic | Disposal Implication |
| Structure | Biphenyl core with a methanamine ( | Lipophilic: Bioaccumulates in aquatic organisms (H411).[1] |
| Basicity ( | Corrosive: Can cause chemical burns.[1] Must be segregated from acids to prevent exothermic splashing. | |
| Physical State | Solid (typically off-white powder).[1] | Dust Hazard: Inhalation risk during weighing/transfer.[1] |
| Reactivity | Reacts with strong oxidizers and acids. | Incompatible: Do not mix with Nitric Acid or Peroxides in waste drums. |
Critical Distinction: Unlike anilines (where Nitrogen is attached directly to the ring), this is a methanamine (benzylamine type). It is significantly more basic and nucleophilic, increasing the risk of immediate corrosivity and exothermic reaction with acidic waste streams.
Pre-Disposal Treatment & Segregation
A. Solid Waste (Pure Compound)[1]
-
Primary Container: Place the solid directly into a clear polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: Seal the primary container and place it inside the lab's dedicated "Solid Hazardous Waste" drum.
-
Labeling: Must be labeled "Toxic, Corrosive, Organic Solid."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform : Dispose in Halogenated waste stream.
-
If dissolved in MeOH/EtOAc/THF : Dispose in Non-Halogenated waste stream.
-
-
pH Check: If the solution was acidified during workup, ensure the waste stream pH is recorded. If the amine is free-base, it will raise the pH of the waste drum.[1]
-
Do Not Precipitate: Ensure the compound remains in solution. If it precipitates in the waste drum, it forms a "sludge" that is difficult for incinerators to process safely.
Step-by-Step Disposal Workflow
This protocol ensures a self-validating chain of custody from bench to pickup.[1]
Step 1: Quenching & Deactivation (Glassware)
Before disposing of the glassware or empty vials, residual traces must be deactivated.
-
Rinse: Rinse glassware with a dilute acid solution (e.g., 5% HCl or Citric Acid) to protonate the amine. This converts the volatile/corrosive free base into a water-soluble ammonium salt.[1]
-
Collect: Pour this rinse into the Aqueous/Organic Mixture waste container.
-
Final Wash: Wash glassware with acetone, then soap and water.
Step 2: Waste Accumulation
Follow this decision logic for the bulk material:
Figure 1: Decision tree for segregating 4'-Methoxy-biphenyl-2-methanamine waste streams.
Step 3: Labeling Requirements
Your waste tag must explicitly list components.[1][2] Do not use generic terms like "Organic Waste."
-
Correct: "Methanol (90%), 4'-Methoxy-biphenyl-2-methanamine (5%), Acetic Acid (5%)."[1]
-
Hazards Checked: Flammable, Corrosive, Toxic.
Emergency Spill Response
If the solid powder is spilled outside a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.
-
Contain: Cover the spill with a Dry Absorbent (vermiculite or specialized amine-neutralizing spill pads).[1]
-
Neutralize: If it is a liquid spill, apply a weak acid neutralizer (citric acid powder) until the pH is neutral (pH 6-8).[1]
-
Collect: Scoop the absorbent into a heavy-duty hazardous waste bag. Label as "Spill Debris: Corrosive/Toxic."[1]
-
Clean: Wipe the surface with water and detergent.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
PubChem. (n.d.).[1] Compound Summary: 4'-Methoxy-biphenyl-2-methanamine (Structural Analogs). National Library of Medicine.[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [1]
Sources
Personal protective equipment for handling 4'-Methoxy-biphenyl-2-methanamine
Executive Summary: The "Why" Behind the Protocol
Handling 4'-Methoxy-biphenyl-2-methanamine requires a nuanced approach that goes beyond generic "lab safety." As a Senior Application Scientist, I urge you to look at the molecule's structure to understand the risk:
-
The Methanamine Group (-CH₂-NH₂): Unlike aromatic amines (anilines), this is a benzylamine derivative. It is significantly more basic (
). This means it is not just an irritant; it is potentially corrosive to mucous membranes and eyes. -
The Biphenyl Core: This lipophilic moiety facilitates absorption through the skin and cell membranes. While not a Polychlorinated Biphenyl (PCB), the biaryl structure implies potential aquatic toxicity and bioaccumulation risks.
The Golden Rule: Treat this compound as a Skin Corrosive (Category 1B) and a Respiratory Sensitizer until specific toxicological data proves otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the failure modes.
| Hazard Class | Structural Cause | Physiological Impact |
| Corrosivity / Irritation | Primary Amine (Basic Nitrogen) | Chemical burns to cornea (irreversible); severe skin dermatitis. |
| Sensitization | Reactive Amine Moiety | Potential for hypersensitivity (anaphylactoid reactions) upon inhalation of dust. |
| Systemic Toxicity | Lipophilic Biphenyl Core | Rapid transdermal absorption; potential hepatic or renal strain upon metabolism. |
| Physical Hazard | Crystalline Solid | High static potential; dust generation during weighing is the #1 exposure vector. |
PPE Selection Matrix
This matrix is designed to prevent "breakthrough"—the time it takes for a chemical to permeate the protective layer.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Neoprene (minimum 5-8 mil) | Causality: Benzylamines can permeate thin latex rapidly. Double gloving creates a sacrificial outer layer. The air gap between gloves reduces diffusion rates. |
| Eye & Face | Chemical Splash Goggles (Indirect Venting)Strictly Prohibited: Safety Glasses | Causality: Amine vapors/dust are lachrymators. Safety glasses allow air exchange, exposing the eyes to corrosive dust. Goggles provide a gas-tight seal. |
| Respiratory | Engineering Control: Fume Hood.PPE: N95/P100 (if outside hood) | Causality: Amine salts are often fine powders. Inhalation is the fastest route to sensitization. |
| Body Defense | Tyvek® Lab Coat (or chemically resistant apron) | Causality: Cotton coats absorb liquids and hold them against the skin, increasing burn severity. Non-woven synthetics repel organic amines. |
Operational Workflow: Step-by-Step
This protocol uses a Self-Validating System : each step includes a check to ensure safety before proceeding.
Phase 1: Preparation (The "Cold" Phase)
-
Static Discharge: Amine powders are prone to static. Place an ionizing bar or anti-static gun near the balance before opening the vial.
-
Solvent Selection: Prepare your solvent (e.g., DCM, Methanol) in the hood beforehand.
-
Validation: Ensure the solvent waste container is empty enough to accommodate new waste.
-
Phase 2: Weighing & Solubilization (The Critical Risk)
-
The "Draft Shield" Technique:
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Immediate Solubilization:
-
Add solvent immediately to the weighed solid.
-
Reasoning: Solutions are easier to control than powders. Once dissolved, the inhalation risk drops significantly (though splash risk increases).
-
Phase 3: Decontamination
-
Wipe Down: Use a methanol-dampened Kimwipe to clean the balance area and the exterior of the chemical vial.
-
Doffing: Remove outer gloves inside the hood. Treat them as solid hazardous waste.
Visualized Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points for safety.
Caption: Operational lifecycle for handling 4'-Methoxy-biphenyl-2-methanamine, highlighting critical control points (Yellow) and action checks (Red/Blue).
Disposal & Environmental Compliance
Warning: Do not confuse this molecule with Polychlorinated Biphenyls (PCBs), but treat the waste with similar rigor regarding aquatic release.
-
Segregation:
-
Dispose of as "Hazardous Organic Waste - Basic/Amine."
-
Do not mix with acidic waste streams (e.g., acid chlorides, anhydrides) to prevent exothermic polymerization or heat generation.
-
-
Aquatic Protection:
-
Zero Discharge Policy: Under no circumstances should this chemical or its rinsate enter the sink/sewer system. Biphenyl derivatives are notorious for bioconcentration in aquatic life.
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the amine is in a corrosive free-base form.
Emergency Response
-
Eye Contact: Immediate irrigation is critical.[3] The basicity of the amine causes saponification of eye tissues (liquefaction necrosis). Rinse for minimum 15 minutes ; seconds count.
-
Skin Contact: Wash with soap and water.[3][4][5][6][7] Do not use alcohol/solvents, as they may increase transdermal absorption of the biphenyl moiety.
-
Spill Cleanup:
References
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[9][10][11] ACS Chemical Health & Safety. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Chemical Safety Guide: Handling Aromatic Amines and Corrosives. Division of Occupational Health and Safety. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Disposal and Storage of Polychlorinated Biphenyl (PCB) and Related Waste.[1][12][13] (Used for Biphenyl core handling context).[5][6][14][15] Available at: [Link]
Sources
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. gov.uk [gov.uk]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Polychlorinated Biphenyl (PCB) Disposal Services | Clean Harbors [cleanharbors.com]
- 13. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
